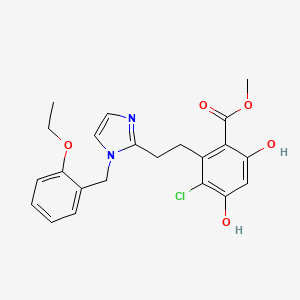

KUNG29

説明

特性

CAS番号 |

1887032-92-9 |

|---|---|

分子式 |

C22H23ClN2O5 |

分子量 |

430.89 |

IUPAC名 |

methyl 3-chloro-2-[2-[1-[(2-ethoxyphenyl)methyl]imidazol-2-yl]ethyl]-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C22H23ClN2O5/c1-3-30-18-7-5-4-6-14(18)13-25-11-10-24-19(25)9-8-15-20(22(28)29-2)16(26)12-17(27)21(15)23/h4-7,10-12,26-27H,3,8-9,13H2,1-2H3 |

InChIキー |

ZPXKRKAPYWMXER-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1CN2C=CN=C2CCC3=C(C(=CC(=C3Cl)O)O)C(=O)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Grp94-IN-2; Grp94IN2; Grp94 IN 2; Grp94-IN2; Grp94 IN-2; Grp94-IN 2 |

製品の起源 |

United States |

Foundational & Exploratory

The Function of KLHL29: A Technical Guide for Researchers and Drug Development Professionals

Core Function: A Substrate Receptor for the CUL3-RING E3 Ubiquitin Ligase Complex

Kelch-like family member 29 (KLHL29) is a protein that functions as a substrate receptor within the Cullin 3 (CUL3)-RING E3 ubiquitin ligase complex.[1][2] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of proteins, thereby regulating a multitude of cellular processes. KLHL29, through its Kelch domain, specifically recognizes and binds to substrate proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[3][4] The BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of KLHL29 mediates its interaction with CUL3, the scaffold protein of the E3 ligase complex.[3][4]

Role in Triple-Negative Breast Cancer (TNBC)

A primary and well-characterized function of KLHL29 is its role as a tumor suppressor in triple-negative breast cancer (TNBC).[4][5][6] In this context, KLHL29 expression is significantly downregulated in TNBC tissues compared to normal breast tissue, and lower KLHL29 levels are associated with a poorer prognosis.[4][5]

The tumor-suppressive activity of KLHL29 in TNBC is primarily mediated through its interaction with the DEAD-box helicase DDX3X.[4][5][7] KLHL29 targets DDX3X for ubiquitination and proteasomal degradation.[4][5] This degradation of DDX3X leads to the destabilization of the mRNA encoding Cyclin D1 (CCND1), a critical regulator of the cell cycle.[4][5] The subsequent reduction in Cyclin D1 levels results in cell cycle arrest at the G0/G1 phase, thereby inhibiting the proliferation, migration, and invasion of TNBC cells.[4][5]

Signaling Pathway in TNBC

The signaling pathway involving KLHL29 in TNBC can be summarized as follows:

Quantitative Data

Currently, there is limited publicly available quantitative data on the biophysical and enzymatic properties of the KLHL29-CUL3-DDX3X interaction. Further research is required to determine these parameters.

| Parameter | Value | Method | Reference |

| KLHL29-DDX3X Binding Affinity (Kd) | Not Available | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be used. | N/A |

| DDX3X Ubiquitination Rate (Kcat/Km) | Not Available | In vitro ubiquitination assays with purified components could be used. | N/A |

| KLHL29 Expression in TNBC vs. Normal Tissue | Significantly downregulated | RNA-seq, Immunohistochemistry (IHC) | [4][5] |

| Correlation of KLHL29 and DDX3X in TNBC | Negative correlation | Immunohistochemistry (IHC) | [7] |

Experimental Protocols

Identification of KLHL29 Interacting Proteins

This workflow outlines the steps to identify novel substrates and interacting partners of KLHL29.

a. Co-immunoprecipitation (Co-IP) and Mass Spectrometry

This protocol is for the identification of KLHL29 interacting proteins from cultured cells.[2][4]

-

Cell Culture and Transfection:

-

Culture HEK293T or relevant cancer cell lines (e.g., BT549, CAL51 for TNBC) in DMEM supplemented with 10% FBS.

-

Transfect cells with a plasmid encoding Flag-tagged KLHL29 using a suitable transfection reagent.

-

-

Cell Lysis:

-

After 48 hours, wash cells with ice-cold PBS and lyse in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with anti-Flag M2 magnetic beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Prepare the eluate for mass spectrometry analysis (e.g., in-gel or in-solution trypsin digestion).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the digested peptides by LC-MS/MS.

-

Identify the proteins using a protein database search algorithm.

-

b. Co-immunoprecipitation and Western Blot for Validation

This protocol is for validating the interaction between KLHL29 and a putative substrate.[4][8]

-

Follow the Co-IP protocol as described above.

-

After elution, resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against KLHL29 (or the Flag tag) and the putative interacting protein.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

In Vitro Ubiquitination Assay

This assay determines if KLHL29 can mediate the ubiquitination of a substrate in a reconstituted system.[3][9]

-

Reagents:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D family), and ubiquitin.

-

Purified CUL3-RBX1 complex and KLHL29.

-

Purified substrate protein.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT).

-

-

Procedure:

-

Combine E1, E2, ubiquitin, and ATP in the reaction buffer and incubate at 37°C for 10 minutes to activate ubiquitin.

-

Add the CUL3-RBX1-KLHL29 complex and the substrate protein.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by Western blot using an antibody against the substrate protein to detect higher molecular weight ubiquitinated species.

-

Cycloheximide (CHX) Chase Assay for Protein Degradation

This assay is used to determine the effect of KLHL29 on the stability of a substrate protein in cells.[5][10][11][12][13]

-

Cell Culture and Transfection:

-

Co-transfect cells with plasmids expressing the substrate protein and either an empty vector or a KLHL29 expression vector.

-

-

Cycloheximide Treatment:

-

After 24-48 hours, treat the cells with cycloheximide (a protein synthesis inhibitor, e.g., 100 µg/mL) to block new protein synthesis.

-

-

Time Course and Western Blot:

-

Harvest cells at different time points after CHX treatment (e.g., 0, 2, 4, 6, 8 hours).

-

Lyse the cells and analyze the protein levels of the substrate by Western blot. A housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities of the substrate protein at each time point and normalize to the loading control.

-

Plot the relative protein levels against time to determine the protein's half-life. A faster degradation rate in the presence of KLHL29 indicates that it promotes the substrate's degradation.

-

RNA Immunoprecipitation (RIP) Assay

This assay is used to determine if a protein (e.g., DDX3X) binds to a specific mRNA (e.g., CCND1 mRNA) in vivo.[14][15]

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells in a buffer that preserves RNA-protein interactions.

-

Incubate the lysate with an antibody against the protein of interest (e.g., anti-DDX3X) or an isotype control IgG, coupled to magnetic beads.

-

-

Washing and RNA Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the RNA from the immunoprecipitated complexes.

-

-

RNA Purification and RT-qPCR:

-

Purify the eluted RNA.

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the target mRNA (e.g., CCND1).

-

-

Data Analysis:

-

Compare the amount of target mRNA immunoprecipitated with the specific antibody to the amount precipitated with the IgG control. An enrichment of the target mRNA with the specific antibody indicates a direct or indirect interaction with the protein of interest.

-

Generation of KLHL29 Knockout Cell Lines

This workflow describes the generation of KLHL29 knockout cell lines using CRISPR/Cas9 technology to study the functional consequences of KLHL29 loss.[16][17][18][19][20]

Other Potential Functions and Substrates

While the role of KLHL29 in TNBC is the most extensively studied, as a member of a large family of substrate receptors for CUL3, it is likely that KLHL29 has other substrates and functions in different cellular contexts.[21] Further proteomics-based screening in various cell types and conditions will be crucial to uncover the full spectrum of KLHL29's biological roles.[4]

Conclusion

KLHL29 is an important substrate receptor for the CUL3-RING E3 ubiquitin ligase complex, with a demonstrated tumor-suppressive role in triple-negative breast cancer through the degradation of DDX3X. This guide provides a comprehensive overview of its known functions, the associated signaling pathway, and detailed experimental protocols for its further investigation. For drug development professionals, the KLHL29-DDX3X axis represents a potential therapeutic target for TNBC, and the methodologies described herein can be utilized to screen for modulators of this pathway. Further research is warranted to elucidate the full range of KLHL29's substrates and its functions in both health and disease.

References

- 1. genecards.org [genecards.org]

- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CUL3 (cullin 3)-mediated ubiquitination and degradation of BECN1 (beclin 1) inhibit autophagy and promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KLHL29-mediated DDX3X degradation promotes chemosensitivity by abrogating cell cycle checkpoint in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 6. KLHL29-mediated DDX3X degradation promotes chemosensitivity by abrogating cell cycle checkpoint in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 9. KBTBD13 interacts with Cullin 3 to form a functional ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 11. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]

- 17. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]

- 20. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]

- 21. The roles of KLHL family members in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to KLHL29 Gene Expression Across Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelch-like family member 29 (KLHL29) is a protein-coding gene that has garnered increasing interest within the scientific community. As a member of the Kelch-like family of proteins, KLHL29 is predicted to function as a substrate adaptor for the CUL3-RING E3 ubiquitin ligase complex, playing a crucial role in the ubiquitin-proteasome system.[1][2] This system is fundamental to cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. This guide provides an in-depth overview of KLHL29 gene expression in various human tissues, detailing the methodologies used for its characterization and exploring its known signaling pathways.

Quantitative Gene Expression of KLHL29

The expression of KLHL29 varies across different human tissues. The following tables summarize the available quantitative data from prominent databases, offering a comparative view of both transcript and protein levels.

RNA Expression Data

The Genotype-Tissue Expression (GTEx) project provides a comprehensive resource for understanding gene expression across a wide array of human tissues. The following table presents the median RNA sequencing (RNA-Seq) expression values for KLHL29 in transcripts per million (TPM).

| Tissue | Median TPM |

| Adrenal Gland | 5.0 |

| Prostate | 2.9 |

| Various Other Tissues (24) | Ubiquitous Expression |

Note: As of the latest data, specific TPM values for all 26 tissues with ubiquitous expression are best accessed directly through the GTEx portal for the most up-to-date information.[2]

The Human Protein Atlas also provides a consensus dataset combining RNA-seq data from HPA, GTEx, and FANTOM5. This dataset categorizes the specificity of gene expression.

| RNA Specificity Category | Classification |

| Tissue Specificity | Low tissue specificity |

| Brain Regional Specificity | Low human brain regional specificity |

Source: The Human Protein Atlas.[3][4]

Protein Expression Data

The Human Protein Atlas provides antibody-based protein expression data using immunohistochemistry.

| Tissue | Protein Expression Level | Subcellular Localization |

| Most Tissues | Cytoplasmic expression | Cytoplasm |

| Prostate, Breast, Skin, Lung, Liver Cancers | Weak to moderate cytoplasmic positivity with additional membranous and nuclear staining | Cytoplasm, Membrane, Nucleus |

Source: The Human Protein Atlas.[3][5]

Experimental Protocols

Understanding the methodologies used to determine gene expression is critical for interpreting the data and designing future experiments. The following sections provide detailed protocols for key experimental techniques.

Immunohistochemistry (IHC)

Immunohistochemistry is used to visualize the presence and location of the KLHL29 protein within tissue sections.

Protocol:

-

Tissue Preparation:

-

Fix fresh tissue in 4% paraformaldehyde overnight at 4°C.

-

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 90%, 100%).

-

Clear the tissue with xylene and embed in paraffin wax.

-

Cut 4-5 µm sections using a microtome and mount on charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides at 60°C for 1 hour.

-

Wash slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking and Antibody Incubation:

-

Wash slides in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against KLHL29 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.[6]

-

-

Detection and Visualization:

-

Wash slides in TBST (3 x 5 minutes).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash slides in TBST (3 x 5 minutes).

-

Develop the signal using a chromogen substrate kit (e.g., DAB) until the desired stain intensity is reached.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate slides through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

In Situ Hybridization (ISH)

In situ hybridization allows for the localization of specific KLHL29 mRNA sequences within tissue sections.

Protocol:

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the KLHL29 mRNA sequence using in vitro transcription.

-

-

Tissue Preparation:

-

Prepare tissue sections as described for IHC (steps 1.1-1.4).

-

-

Hybridization:

-

Pre-treat sections with proteinase K to improve probe accessibility.

-

Pre-hybridize sections in a hybridization buffer without the probe for 1-2 hours at 55-65°C.

-

Hybridize with the DIG-labeled KLHL29 probe in hybridization buffer overnight at 55-65°C in a humidified chamber.

-

-

Washes and Antibody Incubation:

-

Perform stringent washes in saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound probe.

-

Wash in a maleic acid buffer containing Tween 20 (MABT).

-

Block with a blocking solution for 1 hour.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

-

Detection and Visualization:

-

Wash in MABT (3 x 10 minutes).

-

Equilibrate in a detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween 20).

-

Develop the color reaction by incubating with NBT/BCIP substrate in the dark until the desired signal is achieved.

-

Stop the reaction by washing in PBST.

-

Mount with an aqueous mounting medium.

-

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to quantify the amount of KLHL29 mRNA in a given tissue sample.

Protocol:

-

RNA Extraction:

-

Homogenize fresh or frozen tissue samples.

-

Extract total RNA using a commercial kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

-

-

qPCR:

-

Prepare a reaction mixture containing cDNA template, KLHL29-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green) or a probe, and a qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for KLHL29 and a reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of KLHL29 using the ΔΔCt method.

-

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and quantitative analysis of the entire transcriptome, including the expression of KLHL29.

Protocol:

-

RNA Extraction and Quality Control:

-

Extract total RNA from tissue samples as described for RT-qPCR.

-

Assess RNA integrity using an RNA Integrity Number (RIN) score; a RIN of >7 is generally recommended.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression by counting the number of reads that map to each gene, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

-

Signaling Pathways and Experimental Workflows

KLHL29-Mediated Degradation of DDX3X Signaling Pathway

Recent research has elucidated a signaling pathway involving KLHL29 in triple-negative breast cancer (TNBC).[7][8] In this pathway, KLHL29 acts as a substrate receptor for the CUL3 E3 ubiquitin ligase, targeting the RNA helicase DDX3X for proteasomal degradation. The degradation of DDX3X leads to the destabilization of Cyclin D1 (CCND1) mRNA, resulting in cell cycle arrest at the G0/G1 phase.[7][8]

Caption: KLHL29-mediated degradation of DDX3X and its effect on the cell cycle.

General Experimental Workflow for Studying KLHL29 Expression

The following diagram illustrates a typical workflow for investigating the expression and function of KLHL29.

Caption: A general workflow for the investigation of KLHL29 expression and function.

Conclusion

This technical guide provides a comprehensive overview of KLHL29 gene expression, drawing on data from major biological databases and outlining the key experimental methodologies for its study. The ubiquitous but varied expression of KLHL29 across different tissues suggests its fundamental role in cellular processes. The elucidation of its involvement in the CUL3-RING ubiquitin ligase complex and its specific role in pathways such as the degradation of DDX3X highlights its potential as a therapeutic target, particularly in oncology. Further research into the tissue-specific functions and regulatory mechanisms of KLHL29 will be crucial for a complete understanding of its biological significance and for the development of novel therapeutic strategies.

References

- 1. genecards.org [genecards.org]

- 2. KLHL29 kelch like family member 29 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. KLHL29 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. Protein structure - KLHL29 - The Human Protein Atlas [proteinatlas.org]

- 5. Expression of KLHL29 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. Anti-KLHL29 Antibody (A98636) | Antibodies.com [antibodies.com]

- 7. KLHL29-mediated DDX3X degradation promotes chemosensitivity by abrogating cell cycle checkpoint in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

Subcellular Localization of KLHL29: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelch-like family member 29 (KLHL29) is a protein that is increasingly recognized for its role in cellular processes, including its function as a substrate adaptor for the Cullin-3 (CUL3) E3 ubiquitin ligase complex. Understanding the subcellular localization of KLHL29 is critical to elucidating its biological functions and its role in disease pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular distribution of KLHL29, detailed experimental protocols for its study, and a summary of its known signaling interactions.

Data Presentation: Subcellular Distribution of KLHL29

The subcellular localization of KLHL29 has been investigated through various experimental approaches, primarily immunofluorescence and co-immunoprecipitation. The data consistently indicate a dual localization in the cytosol and mitochondria.

| Subcellular Compartment | Evidence | Cell Lines/Tissues Studied | References |

| Cytosol | Immunofluorescence, Co-immunoprecipitation | U2OS, BT549, CAL51, Human Brain Tissue, Various normal tissues | [1][2] |

| Mitochondria | Immunofluorescence | U2OS | [1] |

Note: Currently, there is a lack of quantitative data in the published literature detailing the precise percentage or concentration of KLHL29 in the cytosol versus the mitochondria.

Signaling Pathways Involving KLHL29

KLHL29 is a key component of a cytoplasmic signaling pathway that regulates protein degradation. It functions as an adaptor protein, bringing the CUL3 E3 ubiquitin ligase to its specific substrate for ubiquitination and subsequent proteasomal degradation.

KLHL29-CUL3-DDX3X Degradation Pathway

In the cytoplasm, KLHL29, through its BTB (Broad-Complex, Tramtrack and Bric a brac) domain, recruits the CUL3 E3 ligase. The Kelch domains of KLHL29 then bind to the DEAD-box RNA helicase DDX3X, targeting it for ubiquitination and degradation by the proteasome. This pathway has been shown to play a role in regulating the cell cycle.[2][3]

Caption: KLHL29-mediated degradation of DDX3X.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of subcellular localization. Below are adapted protocols for immunofluorescence and cell fractionation to study KLHL29.

Immunofluorescence Protocol for KLHL29

This protocol is designed for the visualization of KLHL29 in cultured cells.

Materials:

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or normal goat serum in PBS)

-

Primary antibody: Anti-KLHL29 antibody (use at a concentration recommended by the manufacturer, typically 1-10 µg/mL)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-KLHL29 primary antibody in Blocking Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Caption: Immunofluorescence workflow for KLHL29.

Cell Fractionation Protocol for KLHL29

This protocol allows for the separation of cytosolic and mitochondrial fractions to be analyzed by Western blotting.

Materials:

-

PBS, ice-cold

-

Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and microcentrifuge

-

Lysis buffer for Western blotting (e.g., RIPA buffer)

-

Protein assay reagents (e.g., BCA)

Procedure:

-

Cell Harvesting: Harvest cells and wash twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Fractionation Buffer. Allow cells to swell on ice for 15-20 minutes.

-

Homogenization: Transfer the cell suspension to a Dounce homogenizer and lyse the cells with 10-15 strokes of a loose-fitting pestle.

-

Initial Centrifugation: Transfer the homogenate to a microfuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Cytosolic Fraction: Carefully collect the supernatant and transfer it to a new tube. This is the crude cytosolic and mitochondrial fraction.

-

Mitochondrial Pelleting: Centrifuge the supernatant from the previous step at 10,000 x g for 30 minutes at 4°C.

-

Fraction Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

-

Washing and Lysis: Wash the mitochondrial pellet with Fractionation Buffer and centrifuge again at 10,000 x g for 15 minutes. Discard the supernatant. Resuspend the mitochondrial pellet and the cytosolic fraction in lysis buffer for subsequent protein quantification and Western blot analysis.

-

Western Blotting: Analyze the protein levels of KLHL29 in both fractions. Use marker proteins such as Tubulin (cytosol) and COX IV (mitochondria) to assess the purity of the fractions.

Caption: Cell fractionation workflow for KLHL29 analysis.

Conclusion

The available evidence strongly supports a dual subcellular localization for KLHL29 in the cytosol and mitochondria. Its cytosolic presence is functionally linked to its role as a CUL3 E3 ligase adaptor, mediating the degradation of proteins such as DDX3X. Future research employing quantitative proteomics will be invaluable to determine the relative abundance of KLHL29 in these compartments and to explore the functional significance of its mitochondrial localization. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of KLHL29 in cellular biology.

References

The Discovery and Cloning of the KLHL29 Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, cloning, and functional characterization of the Kelch-like family member 29 (KLHL29) gene. KLHL29 has been identified as a crucial component of the Cullin-3 (CUL3)-RING E3 ubiquitin ligase complex, acting as a substrate receptor. A primary function of the KLHL29-containing E3 ligase is the ubiquitination and subsequent proteasomal degradation of the DEAD-box RNA helicase DDX3X. This pathway has significant implications in cellular processes and disease, particularly in the context of chemosensitivity in triple-negative breast cancer (TNBC), where KLHL29 expression is often downregulated. This guide details the experimental protocols for cloning, protein-protein interaction analysis, and functional assays related to KLHL29, and presents available data in a structured format for researchers in academia and the pharmaceutical industry.

Discovery and Initial Characterization

The KLHL29 gene, also known as Kelch-like 29, was identified as a member of the Kelch-like family of proteins. These proteins are characterized by the presence of Kelch repeats, which form a β-propeller structure, and a BTB (Broad-Complex, Tramtrack and Bric-a-brac) or POZ (Poxvirus and Zinc finger) domain. The BTB domain facilitates dimerization and interaction with CUL3, a scaffold protein for a class of E3 ubiquitin ligases[1].

Initial characterization of KLHL29 pointed towards its role as a substrate-specific adaptor for the CUL3-RING E3 ubiquitin ligase complex[1]. This complex is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of a wide variety of cellular proteins, thereby regulating numerous cellular processes.

A significant breakthrough in understanding KLHL29 function came from studies identifying its role as a tumor suppressor in triple-negative breast cancer (TNBC)[2][3]. Research demonstrated that KLHL29 expression is significantly downregulated in breast cancer tissues compared to adjacent normal tissues, and low KLHL29 levels correlate with a poor prognosis[2].

The KLHL29-CUL3-DDX3X Signaling Pathway

KLHL29 functions as a substrate receptor within the CUL3-RING E3 ubiquitin ligase complex to specifically target the RNA helicase DDX3X for ubiquitination and proteasomal degradation. The BTB domain of KLHL29 is essential for recruiting the CUL3 E3 ligase, while the Kelch domain is responsible for binding to the DDX3X substrate[1]. The degradation of DDX3X leads to the destabilization of Cyclin D1 (CCND1) mRNA, resulting in cell cycle arrest at the G0/G1 phase[2].

References

An In-Depth Technical Guide on the Evolutionary Conservation of the KLHL29 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like family member 29 (KLHL29) gene encodes a substrate adaptor protein for the CUL3-RING E3 ubiquitin ligase complex, playing a crucial role in the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the evolutionary conservation of the KLHL29 gene, its protein architecture, and its known functions and signaling pathways. We present quantitative data on the sequence conservation of KLHL29 across various species, detailed experimental protocols for its study, and visualizations of its molecular interactions and functional pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the KLHL29 protein.

Introduction

KLHL29 is a member of the Kelch-like family of proteins, characterized by the presence of a BTB/POZ domain, a BACK domain, and a series of Kelch repeats. These proteins typically function as substrate-specific adaptors for Cullin-3 (CUL3)-based E3 ubiquitin ligases, which are involved in the targeted degradation of cellular proteins. Recent studies have highlighted the role of KLHL29 as a tumor suppressor, particularly in triple-negative breast cancer, through its mediation of the ubiquitination and subsequent degradation of the DEAD-box helicase DDX3X.[1][2][3] Understanding the evolutionary conservation of KLHL29 provides insights into its fundamental biological importance and can inform the development of therapeutic strategies targeting this pathway.

Evolutionary Conservation of KLHL29

The KLHL29 gene is highly conserved across a wide range of species, indicating its essential role in fundamental cellular processes. Quantitative analysis of protein sequence similarity reveals a significant degree of conservation, particularly in the functional domains.

Orthologs of Human KLHL29

Orthologs of the human KLHL29 gene have been identified in numerous species, from mammals to invertebrates. The protein sequences of these orthologs were obtained from the UniProt and NCBI databases.[4][5][6][7][8][9]

Quantitative Analysis of Sequence Conservation

To quantify the degree of evolutionary conservation, pairwise sequence alignments of the human KLHL29 protein (UniProt accession: Q96CT2) were performed against its orthologs from key model organisms. The analysis was conducted using the EMBOSS Needle pairwise sequence alignment tool.

| Species | Ortholog Accession | Sequence Identity (%) | Sequence Similarity (%) |

| Mus musculus (Mouse) | A0A1W2P6N5 | 87.5% | 91.3% |

| Danio rerio (Zebrafish) | A0A8M1RTC0 | 66.8% | 78.9% |

| Xenopus laevis (African Clawed Frog) | A0A1L8HLP9 (klhl2.S) | 68.4% | 80.9% |

| Drosophila melanogaster (Fruit Fly) | Q9VDI5 (CG1711) | 39.8% | 57.7% |

Note: The Xenopus laevis ortholog was identified via a tblastn search of the Xenopus laevis proteome with the human KLHL29 protein sequence. The Drosophila melanogaster ortholog CG1711 was identified as a Kelch-containing protein with significant homology.

The high degree of sequence identity and similarity, especially among vertebrates, underscores the conserved function of KLHL29 throughout evolution.

Phylogenetic Analysis

A phylogenetic tree can be constructed to visualize the evolutionary relationships between KLHL29 orthologs. The general methodology for constructing such a tree is outlined in the experimental protocols section.

Protein Structure and Domains

The KLHL29 protein possesses a conserved domain architecture characteristic of the Kelch-like family.[4]

-

BTB (Broad-Complex, Tramtrack and Bric-a-brac)/POZ (Poxvirus and Zinc finger) Domain: Located at the N-terminus, this domain mediates dimerization and interaction with CUL3.

-

BACK (BTB and C-terminal Kelch) Domain: This domain is found C-terminal to the BTB domain and is also implicated in binding to CUL3.

-

Kelch Repeats: The C-terminal region contains six Kelch motifs, which form a β-propeller structure responsible for substrate recognition and binding.

Molecular Function and Signaling Pathways

KLHL29 functions as a substrate adaptor protein within the CUL3-RING E3 ubiquitin ligase complex. This complex targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.

The KLHL29-CUL3-E3 Ligase Complex

The canonical function of KLHL29 involves its interaction with CUL3 via its BTB and BACK domains, and with a substrate protein through its Kelch repeats. This brings the substrate into proximity with the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin.

The KLHL29-DDX3X-CCND1 Signaling Pathway

A well-characterized signaling pathway involving KLHL29 is its regulation of cell cycle progression through the degradation of DDX3X.[1][2][3]

-

KLHL29 targets DDX3X: KLHL29 recognizes and binds to the RNA helicase DDX3X.

-

Ubiquitination and Degradation: As part of the CUL3 complex, KLHL29 mediates the ubiquitination of DDX3X, leading to its degradation by the proteasome.

-

CCND1 mRNA Destabilization: DDX3X is known to stabilize the mRNA of Cyclin D1 (CCND1). Therefore, the degradation of DDX3X leads to the destabilization of CCND1 mRNA.

-

Cell Cycle Arrest: Reduced levels of Cyclin D1 result in cell cycle arrest at the G0/G1 phase.

In triple-negative breast cancer, KLHL29 expression is often downregulated, leading to an accumulation of DDX3X, increased Cyclin D1 levels, and consequently, uncontrolled cell proliferation.[1][2][3]

Potential Involvement in Other Signaling Pathways

While the DDX3X pathway is the most extensively studied, the broader KLHL family is known to be involved in various other signaling cascades, suggesting potential additional roles for KLHL29. These include:

Further research, including proteomic and interactome studies, is needed to elucidate the specific substrates and pathways regulated by KLHL29.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of KLHL29.

Phylogenetic Analysis of KLHL29 Orthologs

This protocol outlines the steps to create a phylogenetic tree to visualize the evolutionary relationships of KLHL29 across different species.

1. Sequence Retrieval:

-

Obtain the protein sequences of human KLHL29 and its orthologs from various species in FASTA format from databases such as NCBI or UniProt.

2. Multiple Sequence Alignment (MSA):

-

Use an MSA tool like Clustal Omega or MUSCLE to align the retrieved protein sequences. This step is crucial for identifying conserved regions and calculating evolutionary distances.

3. Phylogenetic Tree Construction:

-

Utilize software such as MEGA (Molecular Evolutionary Genetics Analysis) or PhyML to construct the phylogenetic tree from the aligned sequences.

-

Choose a suitable statistical method, such as Maximum Likelihood or Neighbor-Joining.

-

Select an appropriate substitution model (e.g., JTT, WAG) based on the data.

4. Tree Visualization and Interpretation:

-

Visualize the generated tree using a tool like FigTree or iTOL (Interactive Tree Of Life).

-

Assess the reliability of the branching patterns using bootstrap analysis (typically 1000 replicates). Higher bootstrap values at the nodes indicate greater confidence in the topology.

Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

This protocol is designed to confirm the interaction between KLHL29 and its putative binding partners, such as DDX3X and CUL3.

Reagents and Materials:

-

Cell lines expressing tagged or endogenous KLHL29 and the protein of interest.

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Primary antibodies: anti-KLHL29, anti-DDX3X, anti-CUL3, and corresponding isotype control IgG.

-

Protein A/G magnetic beads or agarose resin.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-KLHL29) or control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against the expected interacting proteins (e.g., anti-DDX3X, anti-CUL3).

-

In Vivo Ubiquitination Assay

This assay is used to determine if a specific substrate is ubiquitinated by the KLHL29-CUL3 E3 ligase complex within a cellular context.

Reagents and Materials:

-

Cell line (e.g., HEK293T).

-

Expression plasmids for His-tagged ubiquitin, Flag-tagged KLHL29, and the substrate of interest (e.g., Myc-tagged DDX3X).

-

Transfection reagent.

-

Proteasome inhibitor (e.g., MG132).

-

Denaturing lysis buffer (e.g., 8 M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 8.0).

-

Wash buffers with decreasing pH.

-

Elution buffer (e.g., 100 mM imidazole).

-

Ni-NTA agarose beads.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Transfection and Treatment:

-

Co-transfect cells with plasmids for His-ubiquitin, Flag-KLHL29, and the Myc-tagged substrate.

-

48 hours post-transfection, treat the cells with MG132 for 4-6 hours to allow accumulation of ubiquitinated proteins.

-

-

Cell Lysis under Denaturing Conditions:

-

Lyse the cells in denaturing lysis buffer to disrupt non-covalent protein-protein interactions.

-

Sonciate the lysate to shear genomic DNA.

-

Centrifuge to clarify the lysate.

-

-

Purification of Ubiquitinated Proteins:

-

Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads sequentially with buffers of decreasing pH (e.g., pH 8.0, pH 6.3, and pH 5.9) to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the ubiquitinated proteins with elution buffer.

-

Analyze the eluate by Western blotting using an antibody against the substrate (e.g., anti-Myc) to detect the characteristic high-molecular-weight smear of polyubiquitinated protein.

-

Conclusion and Future Directions

The KLHL29 gene is highly conserved throughout evolution, highlighting its fundamental role in cellular protein homeostasis. Its function as a substrate adaptor for the CUL3-RING E3 ubiquitin ligase complex, particularly in the degradation of DDX3X, has significant implications for cell cycle control and cancer biology. The conservation of its protein structure and function across diverse species makes it an attractive target for further investigation and potential therapeutic intervention.

Future research should focus on:

-

Identification of novel substrates: Unbiased proteomic approaches can be employed to identify a broader range of KLHL29 substrates, which will expand our understanding of its cellular functions.

-

Elucidation of upstream regulation: The mechanisms that regulate the expression and activity of KLHL29 are largely unknown and warrant further investigation.

-

In vivo functional studies: The use of animal models, such as knockout mice or CRISPR/Cas9-edited zebrafish, will be crucial to dissect the physiological and pathological roles of KLHL29 in a whole-organism context.

-

Development of small molecule modulators: The detailed structural and functional knowledge of KLHL29 can guide the development of small molecules that either inhibit or enhance its activity, which could have therapeutic potential in diseases such as cancer.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the biology of KLHL29 and explore its potential as a therapeutic target.

References

- 1. genecards.org [genecards.org]

- 2. Fine-tuning of mTOR signaling by the UBE4B-KLHL22 E3 ubiquitin ligase cascade in brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KLHL29-mediated DDX3X degradation promotes chemosensitivity by abrogating cell cycle checkpoint in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. KLHL29 kelch like family member 29 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Protein structure - KLHL29 - The Human Protein Atlas [proteinatlas.org]

- 9. uniprot.org [uniprot.org]

- 10. tblastn: search translated nucleotide databases using a protein query. [blast.ncbi.nlm.nih.gov]

- 11. Kelch-like Protein 21 (KLHL21) Targets IκB Kinase-β to Regulate Nuclear Factor κ-Light Chain Enhancer of Activated B Cells (NF-κB) Signaling Negatively - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Protein Domains of KLHL29

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kelch-like family member 29 (KLHL29) is a substrate-specific adapter protein that plays a crucial role in the ubiquitin-proteasome system. As a member of the Kelch-like protein family, KLHL29 is characterized by the presence of specific protein-protein interaction domains that mediate its function. This technical guide provides a comprehensive overview of the predicted protein domains of human KLHL29, detailing their architecture and known functional implications. A key signaling pathway involving KLHL29 is elucidated, and detailed experimental protocols are provided for the investigation of its molecular interactions and cellular functions. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of ubiquitination and its role in cellular processes and disease.

Predicted Protein Domains of KLHL29

The human KLHL29 protein (UniProt accession number: Q96CT2) is an 875-amino acid protein with a predicted molecular mass of 94.2 kDa.[1] Bioinformatic analyses utilizing various protein domain prediction databases have identified a conserved domain architecture characteristic of the Kelch-like family of proteins. These domains are critical for its function as a substrate receptor within a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex. The primary predicted domains are a BTB/POZ domain, a BACK domain, and a series of C-terminal Kelch repeats.

Data Presentation of Predicted Domains

The following table summarizes the predicted protein domains of the canonical isoform of human KLHL29 (Q96CT2-1), including their locations, and quantitative metrics from the Pfam and SMART databases.

| Domain | Database | Accession | Start Position | End Position | E-value / Bit Score |

| BTB/POZ | Pfam | --INVALID-LINK-- | 50 | 163 | 2.5e-49 (Bit Score: 168.3) |

| SMART | --INVALID-LINK-- | 50 | 163 | 2.1e-51 (Bit Score: 174.9) | |

| BACK | Pfam | --INVALID-LINK-- | 200 | 338 | 1.2e-33 (Bit Score: 116.8) |

| SMART | --INVALID-LINK-- | 200 | 338 | 2.9e-31 (Bit Score: 109.9) | |

| Kelch repeat 1 | SMART | --INVALID-LINK-- | 436 | 483 | 1.1e-15 (Bit Score: 57.8) |

| Kelch repeat 2 | SMART | --INVALID-LINK-- | 488 | 535 | 2.8e-15 (Bit Score: 56.4) |

| Kelch repeat 3 | SMART | --INVALID-LINK-- | 537 | 584 | 4.1e-14 (Bit Score: 53.0) |

| Kelch repeat 4 | SMART | --INVALID-LINK-- | 586 | 633 | 1.5e-14 (Bit Score: 54.2) |

| Kelch repeat 5 | SMART | --INVALID-LINK-- | 635 | 682 | 8.0e-15 (Bit Score: 55.2) |

| Kelch repeat 6 | SMART | --INVALID-LINK-- | 684 | 731 | 1.2e-14 (Bit Score: 54.7) |

Domain Functions

-

BTB (Broad-Complex, Tramtrack and Bric à brac)/POZ (Poxvirus and Zinc finger) Domain: This N-terminal domain is a protein-protein interaction module that mediates homodimerization and heterodimerization. Crucially, the BTB domain of KLHL29 serves as the binding site for Cullin 3 (Cul3), thereby integrating KLHL29 into the Cul3-RING E3 ubiquitin ligase (CRL3) complex.

-

BACK (BTB and C-terminal Kelch) Domain: The BACK domain is found C-terminal to the BTB domain in many Kelch-like proteins. While its precise function can vary, it is often important for the correct orientation and positioning of the C-terminal substrate-binding domains.

-

Kelch Repeats: The C-terminal region of KLHL29 is composed of six Kelch repeats. These repeats fold into a β-propeller structure that collectively forms the substrate-binding pocket of the protein. This region is responsible for recognizing and binding to specific target proteins destined for ubiquitination.

Signaling Pathway Involving KLHL29

A significant signaling pathway involving KLHL29 is its role in cell cycle regulation through the degradation of the DEAD-box RNA helicase DDX3X. In this pathway, KLHL29 acts as the substrate receptor for the Cul3-based E3 ligase complex to target DDX3X for ubiquitination and subsequent proteasomal degradation. The downregulation of DDX3X leads to cell cycle arrest, highlighting a tumor-suppressive role for KLHL29 in certain cancers.

Caption: The Cul3-KLHL29-DDX3X signaling pathway.

Experimental Protocols

The following protocols are designed to investigate the molecular interactions and cellular functions of KLHL29.

Co-Immunoprecipitation (Co-IP) to Verify KLHL29-Cul3 and KLHL29-DDX3X Interactions

This protocol describes the immunoprecipitation of a target protein to identify its binding partners.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged proteins (e.g., FLAG-KLHL29, Myc-Cul3, Myc-DDX3X)

-

Transfection reagent

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FLAG M2 affinity gel or anti-Myc magnetic beads

-

Wash buffer (e.g., TBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Primary antibodies: anti-FLAG, anti-Myc, anti-KLHL29 (e.g., Atlas Antibodies, HPA049057), anti-Cul3 (e.g., Cell Signaling Technology, #2759), anti-DDX3X (e.g., Bio-Rad, VMA00543)

-

HRP-conjugated secondary antibodies

Procedure:

-

Co-transfect HEK293T cells with expression plasmids for the bait and prey proteins.

-

After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with anti-FLAG affinity gel or anti-Myc magnetic beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three to five times with wash buffer.

-

Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using the appropriate primary and secondary antibodies.

Caption: Workflow for Co-Immunoprecipitation.

In Vivo Ubiquitination Assay

This assay is used to determine if a target protein is ubiquitinated in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for HA-Ubiquitin, FLAG-KLHL29, and Myc-DDX3X

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (RIPA buffer with 1% SDS)

-

Dilution buffer (RIPA buffer without SDS)

-

Anti-Myc magnetic beads

-

Primary antibodies: anti-HA, anti-Myc

-

HRP-conjugated secondary antibodies

Procedure:

-

Co-transfect HEK293T cells with plasmids for HA-Ubiquitin, FLAG-KLHL29, and Myc-DDX3X.

-

24 hours post-transfection, treat the cells with MG132 for 4-6 hours.

-

Lyse the cells in denaturing lysis buffer and boil for 10 minutes.

-

Dilute the lysates 10-fold with dilution buffer.

-

Perform immunoprecipitation of Myc-DDX3X using anti-Myc magnetic beads.

-

Wash the beads extensively.

-

Elute the immunoprecipitated proteins and analyze by Western blotting with an anti-HA antibody to detect ubiquitinated DDX3X.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells following manipulation of KLHL29 expression.

Materials:

-

Cells with stable overexpression or knockout of KLHL29

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Generation of KLHL29 Knockout Cell Line using CRISPR-Cas9

This protocol provides a general workflow for creating a KLHL29 knockout cell line.

Materials:

-

Target cell line (e.g., HEK293T)

-

Cas9 expression vector

-

gRNA expression vector or synthetic gRNA targeting KLHL29

-

Transfection reagent or electroporation system

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

-

Genomic DNA extraction kit

-

PCR primers flanking the gRNA target site

-

Sanger sequencing reagents

gRNA Design: Design gRNAs targeting an early exon of the KLHL29 gene to induce a frameshift mutation. Example gRNA sequences (targeting the human KLHL29 gene, ENSG00000119771):

-

gRNA 1: 5'-GACGAGCTGGCCGAGGCCAACGG-3'

-

gRNA 2: 5'-CCTGGCCGAGCTCATCGCCATGG-3'

Procedure:

-

Co-transfect the target cells with Cas9 and gRNA expression vectors.

-

Select transfected cells using FACS (if a fluorescent marker is co-expressed) or antibiotic selection.

-

Expand single-cell clones in 96-well plates.

-

Extract genomic DNA from the expanded clones.

-

Perform PCR to amplify the region of the KLHL29 gene targeted by the gRNA.

-

Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

-

Confirm the absence of KLHL29 protein expression in knockout clones by Western blotting.

Caption: Workflow for generating a knockout cell line.

Conclusion

This technical guide provides a detailed overview of the predicted protein domains of KLHL29, its involvement in a key cell cycle regulatory pathway, and comprehensive protocols for its experimental investigation. The information and methodologies presented herein are intended to facilitate further research into the biological functions of KLHL29 and its potential as a therapeutic target in diseases such as cancer. The provided visualizations of domain architecture, signaling pathways, and experimental workflows serve to simplify complex information and guide experimental design.

References

Unveiling the Conserved Roles of KLHL29: A Technical Guide to its Homologs in Model Organisms

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, researchers, scientists, and drug development professionals now have access to a detailed exploration of the homologs of the human Kelch-like family member 29 (KLHL29) protein in key model organisms. This guide provides a critical resource for understanding the conserved functions of this protein, which has been identified as a tumor suppressor in triple-negative breast cancer, and for designing future preclinical studies.

KLHL29 is a substrate adaptor for the CUL3-RING E3 ubiquitin ligase complex, playing a crucial role in protein degradation through the ubiquitin-proteasome system.[1][2][3] A primary function of the human KLHL29 protein is to mediate the ubiquitination and subsequent proteasomal degradation of the RNA helicase DDX3X.[1][2][3] This regulatory action leads to cell cycle arrest and has significant implications for cancer therapy. Understanding the conservation of this pathway and the function of KLHL29 homologs in model organisms is paramount for the development of novel therapeutics.

Orthologs of Human KLHL29 in Key Model Organisms

The following table summarizes the identified orthologs of human KLHL29 in several widely used model organisms. The data, compiled from various genomic and proteomic databases, highlights the evolutionary conservation of this important protein.

| Model Organism | Common Name | Homolog Gene Symbol | NCBI Gene ID | UniProt Accession | Protein Length (amino acids) | Sequence Similarity to Human KLHL29 (%) |

| Mus musculus | Mouse | Klhl29 | 208439 | A0A1W2P6N5 | 814 | 90.32 |

| Danio rerio | Zebrafish | klhl29 | 100537703 | A0A8M1RTC0 | 869 | 75 |

| Drosophila melanogaster | Fruit Fly | CG11076 | 35359 | Q9V7I9 | 694 | Low sequence identity, but structural conservation |

| Gallus gallus | Chicken | KLHL29 | 770342 | - | - | 79.06 |

| Caenorhabditis elegans | Nematode | No direct ortholog identified | - | - | - | - |

| Saccharomyces cerevisiae | Budding Yeast | No direct ortholog identified | - | - | - | - |

Note: While a direct sequence ortholog for Drosophila melanogaster is not readily apparent based on sequence identity alone, structural homology predictions suggest CG11076 as a potential functional homolog.[4] The C. elegans gene hlh-29 encodes a basic helix-loop-helix (bHLH) transcription factor and is not a true ortholog of the Kelch-like protein KLHL29.

Conserved Functions and Signaling Pathways

The high degree of sequence similarity of KLHL29 homologs in vertebrates suggests a conservation of function. In zebrafish, the klhl29 ortholog is expressed in skeletal and cardiac muscle, indicating a potential role in muscle cytoarchitecture. The mouse homolog, Klhl29, shows expression in the central nervous system and retina.[5]

The signaling pathway involving KLHL29, CUL3, and DDX3X, which has been well-characterized in human cells, is likely conserved in other vertebrates due to the high homology of the involved proteins. This pathway plays a critical role in cell cycle regulation.

KLHL29-mediated degradation of DDX3X leading to cell cycle arrest.

Experimental Workflows for Studying KLHL29 Homologs

A generalized workflow for characterizing KLHL29 homologs in model organisms is presented below. This workflow combines bioinformatic, molecular, and genetic approaches to elucidate the function of these conserved proteins.

A generalized workflow for the characterization of KLHL29 homologs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments essential for the functional characterization of KLHL29 homologs.

Whole-Mount In Situ Hybridization (WISH) in Zebrafish Embryos

This protocol is adapted from standard zebrafish methodologies and is used to visualize the spatio-temporal expression pattern of the klhl29 homolog.[6][7][8][9][10]

a. Probe Synthesis:

-

Linearize plasmid DNA containing the klhl29 cDNA.

-

Synthesize digoxigenin (DIG)-labeled antisense RNA probes using in vitro transcription with a T7 or SP6 RNA polymerase.

-

Purify the RNA probe by precipitation.

b. Embryo Preparation:

-

Collect zebrafish embryos at desired developmental stages.

-

Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Dehydrate embryos through a methanol series and store at -20°C.

c. Hybridization:

-

Rehydrate embryos through a methanol/PBST series.

-

Permeabilize embryos with Proteinase K.

-

Pre-hybridize in hybridization buffer at 65°C.

-

Hybridize with the DIG-labeled probe overnight at 65°C.

d. Washing and Detection:

-

Perform stringent washes in post-hybridization wash buffers.

-

Block with a blocking solution (e.g., 2% sheep serum, 2 mg/mL BSA in PBST).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash to remove unbound antibody.

-

Develop the color reaction using NBT/BCIP substrate.

e. Imaging:

-

Stop the color reaction by washing with PBST.

-

Mount embryos in glycerol and image using a stereomicroscope.

CRISPR/Cas9-Mediated Gene Knockout in Mice

This protocol outlines the generation of a Klhl29 knockout mouse model to study its in vivo function.[11][12][13][14][15]

a. gRNA Design and Synthesis:

-

Design single guide RNAs (sgRNAs) targeting a critical exon of the Klhl29 gene.

-

Synthesize the sgRNAs in vitro.

b. Zygote Microinjection:

-

Harvest zygotes from superovulated female mice.

-

Microinject a solution containing Cas9 mRNA or protein and the synthesized sgRNAs into the pronucleus or cytoplasm of the zygotes.

c. Embryo Transfer and Generation of Founder Mice:

-

Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

-

Screen the resulting pups (F0 generation) for the presence of mutations at the Klhl29 locus by PCR and Sanger sequencing.

d. Breeding and Genotyping:

-

Breed founder mice with wild-type mice to establish germline transmission of the mutation.

-

Genotype subsequent generations (F1 and beyond) to identify heterozygous and homozygous knockout animals.

e. Phenotypic Analysis:

-

Conduct a comprehensive phenotypic analysis of the knockout mice, including assessment of general health, behavior, and tissue-specific pathologies, particularly in the nervous system and retina where the gene is expressed.

Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

This protocol is designed to confirm the interaction between a KLHL29 homolog and its potential substrates (e.g., the DDX3X homolog) in a model organism.[16][17][18][19][20]

a. Cell/Tissue Lysis:

-

Lyse cells or tissues expressing the KLHL29 homolog in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

b. Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the KLHL29 homolog or its tagged version.

-

Add Protein A/G magnetic or agarose beads to capture the antibody-antigen complexes.

-

Incubate to allow for binding.

c. Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

d. Elution:

-

Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

e. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with antibodies against the KLHL29 homolog (to confirm successful immunoprecipitation) and the putative interacting partner (e.g., DDX3X homolog) to detect the co-immunoprecipitated protein.

This in-depth guide provides a foundational framework for researchers to investigate the conserved and divergent functions of KLHL29 homologs. The provided data and protocols will facilitate the design of robust experiments, ultimately contributing to a deeper understanding of this critical protein family and its role in health and disease.

References

- 1. KLHL29-mediated DDX3X degradation promotes chemosensitivity by abrogating cell cycle checkpoint in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KLHL29-mediated DDX3X degradation promotes chemosensitivity by abrogating cell cycle checkpoint in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular characterization of KLHL3, a human homologue of the Drosophila kelch gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Klhl29 kelch-like 29 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. zfin.org [zfin.org]

- 7. In situ hybridization on whole-mount zebrafish embryos and young larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. storage.googleapis.com [storage.googleapis.com]

- 9. Whole Mount In Situ Hybridization in Zebrafish [protocols.io]

- 10. research.fredhutch.org [research.fredhutch.org]

- 11. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using CRISPR/Cas9 for Gene Knockout in Immunodeficient NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CRISPR your way to faster, easier mouse knockout models [jax.org]

- 15. anilocus.com [anilocus.com]

- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]

- 20. bitesizebio.com [bitesizebio.com]

Methodological & Application

Measuring KLHL29 Gene Expression: A Detailed Guide to Quantitative PCR

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to measuring the expression of the Kelch-like family member 29 (KLHL29) gene using quantitative real-time polymerase chain reaction (qPCR). These application notes and protocols are intended for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of KLHL29 mRNA levels. Adherence to these guidelines, which are based on the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) principles, will help ensure the generation of high-quality, reliable data.[1][2][3][4]

Introduction to KLHL29 and qPCR

KLHL29 is a protein-coding gene whose expression levels may be relevant in various biological processes and disease states. Quantitative PCR is a highly sensitive and specific technique used to measure the abundance of a specific nucleic acid sequence in a sample. By converting messenger RNA (mRNA) to complementary DNA (cDNA) through reverse transcription, qPCR can be used to quantify gene expression levels.

The relative quantification method, specifically the delta-delta Ct (2-ΔΔCt) method, is a widely used approach to determine the change in expression of a target gene (in this case, KLHL29) relative to a stable reference gene (housekeeping gene) and a control or calibrator sample.[5][6][7]

Experimental Workflow Overview

The overall workflow for measuring KLHL29 gene expression using qPCR involves several key stages, from sample preparation to data analysis. Each step is critical for obtaining accurate and reproducible results.

Detailed Experimental Protocols

Primer Design and Validation for KLHL29

Since commercially available, validated qPCR primers for KLHL29 may not always be readily accessible, this section outlines the process for designing and validating your own primers.

3.1.1. Primer Design:

The NCBI tool Primer-BLAST is a widely used and effective tool for designing qPCR primers.

Design Parameters:

| Parameter | Recommendation |

| PCR Product Size | 70-200 base pairs |

| Primer Length | 18-24 nucleotides |

| Melting Temperature (Tm) | 60-63°C (ideally within 3°C of each other) |

| GC Content | 40-60% |

| Primer Specificity | Primers should be specific to the KLHL29 transcript of interest and should ideally span an exon-exon junction to avoid amplification of genomic DNA. |

3.1.2. Primer Validation:

Once primers are designed and synthesized, their performance must be validated.

-

Specificity: Run a standard PCR with your designed primers and the resulting cDNA, followed by agarose gel electrophoresis. A single band of the expected size indicates primer specificity.

-

Efficiency: Create a serial dilution of your cDNA (e.g., 5-fold or 10-fold dilutions) and perform qPCR. The amplification efficiency should be between 90% and 110%.

Selection and Validation of Reference Genes

The selection of a stable reference gene is crucial for accurate normalization of qPCR data. The expression of the reference gene should not vary across the different experimental conditions or cell types being studied.

Commonly Used Housekeeping Genes:

| Gene Symbol | Gene Name |

| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase |

| ACTB | Beta-actin |

| B2M | Beta-2-microglobulin |

| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 |

| RPL13A | Ribosomal protein L13a |

| TBP | TATA-box binding protein |

It is highly recommended to test a panel of candidate reference genes to determine the most stable one for your specific experimental system.[1][4]

Protocol: Total RNA Extraction

High-quality, intact RNA is essential for successful qPCR. This protocol is a general guideline; always follow the manufacturer's instructions for your specific RNA extraction kit.

-

Sample Lysis: Homogenize cells or tissues in a lysis buffer to disrupt cell membranes and inactivate RNases.

-

Phase Separation: For methods like TRIzol, add chloroform and centrifuge to separate the sample into aqueous (RNA), interphase (DNA), and organic (proteins) phases.

-

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.

-

RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

-

RNA Resuspension: Air-dry the pellet and resuspend it in RNase-free water.

-

Quality Control: Assess RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer (e.g., NanoDrop). RNA integrity can be checked via gel electrophoresis.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[8]

Protocol: cDNA Synthesis (Reverse Transcription)

This protocol outlines the conversion of RNA to cDNA.

-

Reaction Setup: In an RNase-free tube, combine the total RNA (typically 1 µg), random hexamers or oligo(dT) primers, and dNTPs.

-

Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.

-

Reverse Transcription Master Mix: Prepare a master mix containing reverse transcriptase buffer, reverse transcriptase enzyme, and an RNase inhibitor.

-

Reverse Transcription Reaction: Add the master mix to the RNA-primer mixture and incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).

-

Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol: qPCR Reaction

This protocol is for a SYBR Green-based qPCR assay.

-

qPCR Master Mix Preparation: Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (for either KLHL29 or the reference gene), and nuclease-free water.

-

Plate Setup: Pipette the master mix into the wells of a qPCR plate.

-

Add cDNA: Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) for each primer set to check for contamination.

-

Seal and Centrifuge: Seal the qPCR plate and briefly centrifuge to collect the contents at the bottom of the wells.

-

qPCR Run: Place the plate in a real-time PCR instrument and run the appropriate thermal cycling program.

Typical qPCR Cycling Conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 10 minutes | 1 |

| Denaturation | 95°C | 15 seconds | \multirow{2}{*}{40} |

| Annealing/Extension | 60°C | 60 seconds | |

| Melt Curve Analysis | As per instrument guidelines | - | 1 |

Data Analysis: Relative Quantification (ΔΔCt Method)

The delta-delta Ct (ΔΔCt) method is used to calculate the relative fold change in gene expression.[5][6][7]

Step-by-Step Calculation:

-

Calculate the ΔCt for each sample: ΔCt = Ct (KLHL29) - Ct (Reference Gene)

-

Select a calibrator sample: This is your control sample (e.g., untreated cells, time point zero).

-

Calculate the ΔΔCt for each experimental sample: ΔΔCt = ΔCt (Experimental Sample) - ΔCt (Calibrator Sample)

-

Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt

Data Presentation:

The final results should be presented as the fold change in KLHL29 expression in the experimental samples relative to the calibrator sample. It is important to perform statistical analysis on the replicate data to determine the significance of any observed changes in gene expression.

Summary of Quantitative Data

The following tables should be filled in with your specific experimental details.

Table 1: Primer Sequences

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) |

| KLHL29 | To be determined | To be determined | To be determined |

| Reference Gene 1 | Sequence | Sequence | Size |

| Reference Gene 2 | Sequence | Sequence | Size |

Table 2: qPCR Reaction Components

| Component | Volume per Reaction | Final Concentration |

| SYBR Green Master Mix (2x) | 10 µL | 1x |

| Forward Primer (10 µM) | 0.5 µL | 250 nM |

| Reverse Primer (10 µM) | 0.5 µL | 250 nM |